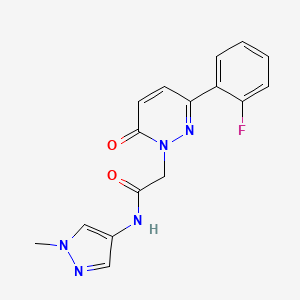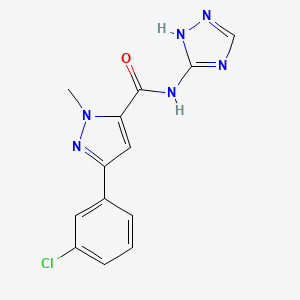![molecular formula C20H17ClFNOS B12167904 2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12167904.png)
2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon ist eine synthetische organische Verbindung, die sich durch das Vorhandensein einer Chlorphenylgruppe, einer Fluorphenylgruppe und eines Pyrrolrings auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Pyrrolrings: Der Pyrrolring kann durch die Paal-Knorr-Synthese synthetisiert werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin reagiert.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung eines Fluorbenzolderivats und eines Säurechlorids eingeführt werden.
Anbindung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion angebunden, bei der ein Chlorbenzolderivat mit einem geeigneten Nucleophil reagiert.
Bildung der Sulfanylbindung: Die Sulfanylbindung wird durch die Reaktion eines Thiols mit dem entsprechenden elektrophilen Zwischenprodukt gebildet.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Die aromatischen Ringe können elektrophilen oder nucleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Unter kontrollierten Bedingungen werden Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Untersucht auf sein Potenzial als entzündungshemmendes oder Antikrebsmittel.
Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet.
Biologische Studien: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemisches Sonde.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Signalwege führen. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon
- 1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethan-1-ol
- **1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethan-1-amin
Einzigartigkeit
Die Einzigartigkeit von 1-(1-(4-Fluorphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorphenyl)sulfanyl]ethanon liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschungs- und Entwicklungsarbeiten in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C20H17ClFNOS |
|---|---|
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C20H17ClFNOS/c1-13-11-19(14(2)23(13)17-7-5-16(22)6-8-17)20(24)12-25-18-9-3-15(21)4-10-18/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
PDNKQGRPGBROJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12167830.png)
![N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167838.png)

![N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167852.png)

![(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167863.png)
![4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167871.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12167882.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12167890.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167897.png)
![2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)-N-phenylacetamide](/img/structure/B12167900.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12167903.png)
